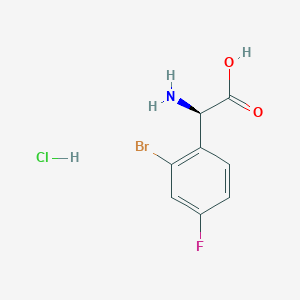

(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl

Description

(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride (CAS No. 2177265-07-3) is a chiral α-amino acid derivative with a molecular formula of C₈H₈BrClFNO₂ and a molecular weight of 305.51 g/mol . The compound features a 2-bromo-4-fluorophenyl group attached to the α-carbon of the glycine backbone, with a hydrochloride salt enhancing its solubility. Its IUPAC name is (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride, and it is primarily used as a research chemical for exploring structure-activity relationships in drug discovery .

Properties

IUPAC Name |

(2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBZXNOVHSWDPF-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-4-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Formation of Hydrochloride Salt: Finally, the ®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient chiral resolution methods may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Inhibition of p38 MAP Kinase

One of the primary applications of (R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl is its role as a p38 MAP kinase inhibitor. This kinase is implicated in inflammatory responses and cellular stress pathways. The compound has demonstrated potential in reducing the release of pro-inflammatory cytokines, such as TNF-α, from human whole blood, showcasing its anti-inflammatory properties .

Table 1: Biological Activity of (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl

| Activity | Outcome |

|---|---|

| p38 MAP Kinase Inhibition | Significant reduction in TNF-α release |

| Anti-inflammatory Effects | Effective in models of inflammation |

Cancer Therapeutics

The compound has been explored for its potential in cancer therapy. Research indicates that it can inhibit various forms of cancer, including acute myelogenous leukemia (AML) and melanoma, by targeting critical signaling pathways involved in tumor growth and survival . The selective inhibition of p38 MAP kinase may contribute to its effectiveness against these malignancies.

Synthetic Pathways

The synthesis of (R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl has been optimized to improve yield and efficiency. Various synthetic routes have been documented that involve multi-step processes, often utilizing palladium-catalyzed reactions or alternative methods to enhance the overall yield .

Table 2: Synthesis Overview

| Method | Yield (%) | Notes |

|---|---|---|

| Traditional Synthesis | 3.6 | Involves palladium catalysts |

| Optimized Synthesis | 29.4 | Avoids palladium, higher efficiency |

In Vitro Studies

In vitro studies have demonstrated that (R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl effectively inhibits p38 MAP kinase activity, leading to decreased levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS) . These findings support its potential use in treating conditions characterized by chronic inflammation.

Animal Models

Animal model studies further corroborate the efficacy of this compound in reducing tumor growth and inflammatory responses. For instance, administration of the compound in mouse models has shown a marked decrease in tumor size and improved survival rates compared to control groups .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of the amino group allows it to interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine and fluorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a class of halogenated phenylglycine derivatives. Key structural analogs include:

Table 1: Structural and Functional Comparison

Key Observations :

- Halogen Effects : Bromine (Br) at the 2-position in the target compound introduces significant steric bulk and electron-withdrawing effects compared to chlorine (Cl) or fluorine (F). This enhances electrophilicity and may influence binding to biological targets .

- Positional Isomerism: The 2-bromo-4-fluoro substitution in the target compound contrasts with analogs like 4-chloro () or 4-fluoro (), which lack ortho-substituents.

- Molecular Weight : The target compound’s higher molecular weight (305.51 vs. 183.15–222.07 for analogs) may impact pharmacokinetics, such as membrane permeability or metabolic stability .

Physicochemical Properties

- D-4-Fluorophenylglycine (): Fluorine’s electronegativity increases polarity, enhancing aqueous solubility compared to brominated analogs .

- D-4-Chlorophenylglycine HCl (): Chlorine’s moderate electronegativity balances lipophilicity and solubility, making it suitable for solid-phase synthesis .

- Target Compound : The bromine atom likely increases lipophilicity (logP ~2.9 inferred from analogs), favoring interactions with hydrophobic enzyme pockets .

Biological Activity

(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride is a halogenated amino acid derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound, characterized by its unique structural features, including an amino group, a bromo group, and a fluorine atom attached to a phenyl ring, has shown promising biological activity in various studies. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C8H8BrClFNO2

- Molecular Weight : Approximately 284.51 g/mol

- Structure : The presence of both bromine and fluorine enhances the compound's reactivity and biological profile.

Biological Activity

Preliminary studies indicate that (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride exhibits notable biological activity, particularly as a potential therapeutic agent. Its activities can be summarized as follows:

-

Anticancer Properties :

- The compound has been investigated for its ability to inhibit various cancer cell lines. For instance, it has shown efficacy against acute myelogenous leukemia (AML) and other cancers like melanoma and non-small-cell lung cancer .

- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on human leukemia cell lines with IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent .

-

Mechanism of Action :

- The mechanism by which (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride exerts its effects may involve interaction with specific biological targets such as enzymes or receptors. The halogen substituents (bromine and fluorine) can enhance binding affinity, potentially leading to increased efficacy in therapeutic applications .

- Neuropharmacological Effects :

Synthesis Methods

The synthesis of (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride can be accomplished through several methods:

- Bromination and Fluorination : Starting from phenylacetic acid, bromination and fluorination are performed to introduce the halogen atoms.

- Amination : The resultant compound undergoes amination to incorporate the amino group.

- Resolution : The racemic mixture is then resolved to obtain the (R)-enantiomer.

- Hydrochloride Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt form.

Comparative Analysis with Similar Compounds

To understand the unique properties of (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-Amino-2-(4-bromophenyl)acetic acid | Similar amino structure but different halogen placement | Potentially different biological activity due to stereochemistry |

| 4-Fluoro-L-phenylalanine | Contains fluorine but lacks bromine | Known for its role in protein synthesis |

| 3-Bromo-L-tyrosine | Similar aromatic ring but different substitutions | Exhibits unique neuroactive properties |

The distinct combination of bromine and fluorine in (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride contributes to its unique reactivity and biological profile compared to these similar compounds .

Q & A

Q. What synthetic methodologies are effective for producing enantiomerically pure (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl?

Answer: Enzyme-catalyzed dynamic kinetic resolution (DKR) is a robust method. Nitrilases or immobilized enzymes (e.g., from Pseudomonas spp.) can hydrolyze nitrile precursors under mild conditions (pH 7–8, 37°C) to yield the (R)-enantiomer with >95% enantiomeric excess (ee). Post-reaction acidification (e.g., HCl) isolates the HCl salt . For bromo-fluoro-substituted analogs, optimizing solvent polarity (e.g., methanol/water mixtures) and enzyme specificity is critical to avoid halogen migration during synthesis .

Q. How can the enantiopurity of the compound be validated experimentally?

Answer: Chiral HPLC using columns like Chiralpak IA/IB with a hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm provides baseline separation of enantiomers. Alternatively, -NMR with chiral solvating agents (e.g., Boc-protected amino acids) can resolve split signals for α-protons, with integration confirming >99% ee .

Q. What spectroscopic techniques are suitable for structural elucidation?

Answer:

- NMR: - and -NMR in DO (with HCl) reveal characteristic peaks: δ ~4.8–5.2 ppm (α-CH), aromatic signals (δ 7.2–7.8 ppm), and coupling patterns for bromine/fluorine substituents .

- HRMS: ESI-TOF confirms molecular weight (e.g., [M+H] for CHBrFNO: calc. 262.9603, found 262.9605) .

- XRD: Single-crystal X-ray diffraction resolves absolute configuration and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates thermodynamic parameters (e.g., Gibbs free energy of hydrolysis) and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For bromo-fluoro analogs, exact exchange functionals (e.g., hybrid DFT) improve accuracy in modeling halogen interactions . MD simulations (AMBER force field) assess solvation effects and conformational stability in aqueous HCl .

Q. What strategies address contradictions between experimental and computational data (e.g., unexpected reaction pathways)?

Answer:

- Mechanistic Re-evaluation: Use isotopic labeling (e.g., ) to trace hydrolysis pathways in nitrilase-mediated synthesis.

- Multi-scale Modeling: Combine DFT (electronic structure) with kinetic Monte Carlo simulations to model competing reaction pathways under varying pH/temperature .

- Crystallographic Validation: Compare XRD-derived bond lengths/angles with DFT-optimized geometries to identify discrepancies in steric/electronic effects .

Q. How can stereochemical byproducts be minimized during scale-up?

Answer:

- Enzyme Engineering: Directed evolution of nitrilases (e.g., site-saturation mutagenesis at substrate-binding residues) enhances selectivity for bromo-fluoro substrates .

- Process Optimization: Continuous-flow reactors with immobilized enzymes reduce racemization by minimizing residence time at elevated temperatures .

Q. What analytical methods detect trace impurities (e.g., diastereomers or halogenated byproducts)?

Answer:

- LC-MS/MS: Reverse-phase C18 columns (0.1% formic acid in water/acetonitrile gradient) coupled with MRM detection identify halogenated impurities (e.g., debrominated analogs) at ppm levels .

- 2D-NMR: - heteronuclear correlation spectra resolve fluorine-containing impurities undetectable by conventional methods .

Methodological Challenges and Solutions

Q. How to resolve low solubility in aqueous buffers for biological assays?

Answer:

Q. How to ensure long-term stability of the HCl salt under storage?

Answer:

- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis or photodegradation.

- Stability Monitoring: Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis confirm degradation thresholds (<2% impurity over 12 months at -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.